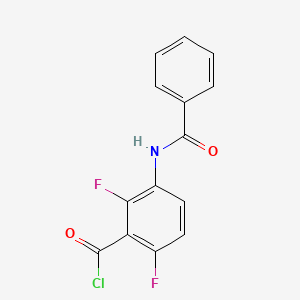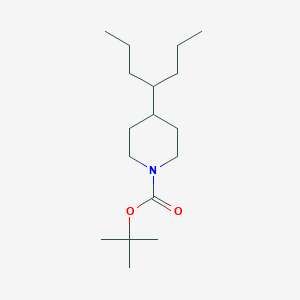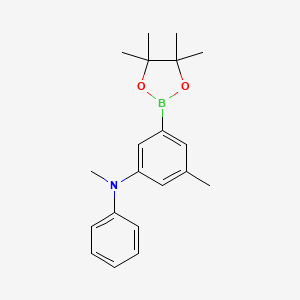
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine: is a complex organic compound with the molecular formula C37H58IN . This compound is characterized by the presence of a fluoren-2-amine core, substituted with tetrahexyl groups and an iodine atom at specific positions. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Fluoren-2-amine Core: This step involves the preparation of the fluoren-2-amine core through a series of reactions such as Friedel-Crafts acylation, reduction, and amination.
Introduction of Tetrahexyl Groups: The tetrahexyl groups are introduced via alkylation reactions using hexyl halides in the presence of a strong base.
Iodination: The final step involves the iodination of the fluoren-2-amine core at the 7th position using iodine or iodine monochloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification: Techniques such as recrystallization, column chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Fluorenone derivatives.
Reduction Products: Reduced amine forms.
Substitution Products: Various substituted fluoren-2-amine derivatives.
Aplicaciones Científicas De Investigación
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N,9,9-Tetrahexyl-9H-fluoren-2-amine: Lacks the iodine atom at the 7th position.
N,N,9,9-Tetrahexyl-7-bromo-9H-fluoren-2-amine: Contains a bromine atom instead of iodine.
N,N,9,9-Tetrahexyl-7-chloro-9H-fluoren-2-amine: Contains a chlorine atom instead of iodine.
Uniqueness
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Propiedades
Número CAS |
918946-87-9 |
|---|---|
Fórmula molecular |
C37H58IN |
Peso molecular |
643.8 g/mol |
Nombre IUPAC |
N,N,9,9-tetrahexyl-7-iodofluoren-2-amine |
InChI |
InChI=1S/C37H58IN/c1-5-9-13-17-25-37(26-18-14-10-6-2)35-29-31(38)21-23-33(35)34-24-22-32(30-36(34)37)39(27-19-15-11-7-3)28-20-16-12-8-4/h21-24,29-30H,5-20,25-28H2,1-4H3 |
Clave InChI |
PLCJAAXRQMRNNF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C2=C(C=CC(=C2)N(CCCCCC)CCCCCC)C3=C1C=C(C=C3)I)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


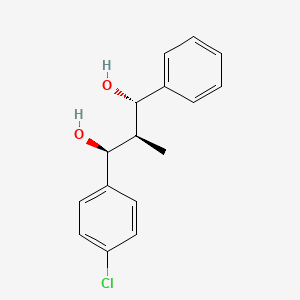
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)
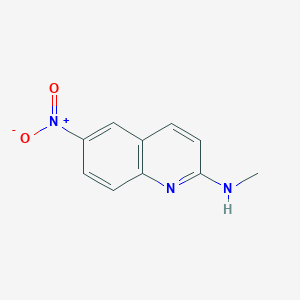
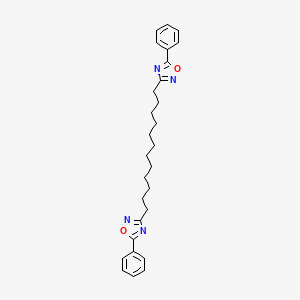
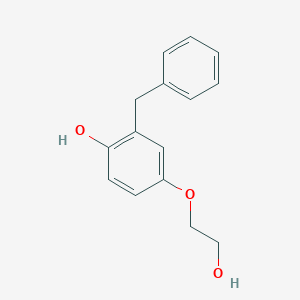
![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
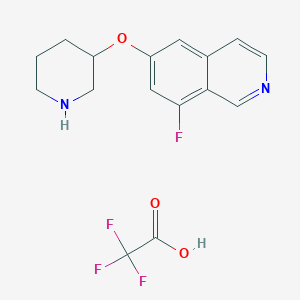
![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)

![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)
